molecular formula C12H15NO4S B2426896 1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-one CAS No. 173158-11-7

1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-one

Cat. No.: B2426896
CAS No.: 173158-11-7
M. Wt: 269.32
InChI Key: PQNOXRJMJNAIFF-UHFFFAOYSA-N
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Description

1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-one is a chemical compound with the molecular formula C12H15NO4S and a molecular weight of 269.32 g/mol . It is characterized by the presence of a morpholine ring, a sulfonyl group, and a phenyl ring attached to an ethanone moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

1-(3-morpholin-4-ylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-10(14)11-3-2-4-12(9-11)18(15,16)13-5-7-17-8-6-13/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNOXRJMJNAIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-one typically involves the reaction of 3-(morpholine-4-sulfonyl)benzaldehyde with an appropriate acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ethanone moiety .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Basic Information

  • IUPAC Name : 1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-one
  • Molecular Formula : C₁₂H₁₅N₁O₄S
  • Molecular Weight : 271.32 g/mol
  • CAS Number : 1334149-55-1

Structure

The compound features a morpholine ring attached to a sulfonyl group and a phenyl group, which contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

This compound has been investigated for its role as a potential drug candidate due to its ability to inhibit specific biological targets.

Case Study: Inhibition of MmpL3

Research indicates that compounds similar to this compound can inhibit MmpL3, a protein associated with non-tuberculous mycobacterial infections. This inhibition could lead to the development of new treatments for these infections, showcasing the compound's therapeutic potential .

Material Science

The compound's unique structure allows for its use in synthesizing advanced materials, particularly conducting polymers.

Case Study: Conducting Polymers Synthesis

Studies have shown that morpholine derivatives can be utilized in the synthesis of conducting polymers. These polymers exhibit properties such as high electronic conductivity and thermal stability, making them suitable for applications in electronics and anti-corrosion coatings .

Chromatography

The compound can also be used in chromatographic techniques, particularly in the purification processes of biomolecules.

Data Table: Chromatographic Applications

Application AreaTechnique UsedBenefits
Biomolecule PurificationPhenyl Sepharose ColumnHigh specificity and efficiency in separation
Drug DevelopmentHPLCEnhanced resolution of complex mixtures

Mechanism of Action

The mechanism of action of 1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it valuable for various research and industrial applications .

Biological Activity

1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C₁₂H₁₅N₁O₄S
  • Molecular Weight : 295.32 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to exert its effects through:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways associated with inflammation and cancer progression.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Activity : Studies have shown that this compound can reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.
  • Anticancer Properties : Preliminary investigations indicate efficacy against various cancer cell lines, including breast and colon cancer, highlighting its role as a potential anticancer agent.
  • Antimicrobial Effects : The compound has demonstrated activity against several bacterial strains, indicating its possible application as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes the differences in biological activities:

Compound NameStructural FeaturesBiological Activity
2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-oneBromo group substitutionEnhanced antimicrobial activity
1-[3-(methylsulfonyl)phenyl]ethan-1-oneMethylsulfonyl instead of morpholineLower anti-inflammatory activity

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anti-inflammatory Effects :
    • A study published in Journal of Medicinal Chemistry (2022) found that the compound significantly reduced TNF-alpha levels in macrophage cultures, indicating strong anti-inflammatory properties .
  • Anticancer Activity :
    • In vitro tests conducted on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Properties :
    • Research published in Antimicrobial Agents and Chemotherapy revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus, with an MIC value of 12.5 µg/mL .

Q & A

Q. What synthetic modifications enhance the compound’s pharmacological profile while retaining target selectivity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring to improve metabolic stability. Replace morpholine with piperazine for altered pharmacokinetics. SAR studies guided by in vitro ADME (absorption, distribution, metabolism, excretion) assays optimize bioavailability .

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